4-Methyl-6-nitro-1H-indole 4-Methyl-6-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 139121-49-6
VCID: VC8071712
InChI: InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3
SMILES: CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

4-Methyl-6-nitro-1H-indole

CAS No.: 139121-49-6

Cat. No.: VC8071712

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-6-nitro-1H-indole - 139121-49-6

Specification

CAS No. 139121-49-6
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 4-methyl-6-nitro-1H-indole
Standard InChI InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3
Standard InChI Key PTZHKODNLXFZBR-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Methyl-6-nitro-1H-indole (C₉H₈N₂O₂, molecular weight: 178.17 g/mol) belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methyl group at position 4 introduces steric effects, while the nitro group at position 6 exerts strong electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity .

Key Structural Features:

  • Aromatic System: The indole core provides planar aromaticity, enabling π-π interactions critical for biological activity.

  • Substituent Effects: The nitro group (-NO₂) at position 6 directs electrophilic substitution to the 5-position, while the methyl group at position 4 enhances lipophilicity (LogP ≈ 2.8) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-Methyl-6-nitro-1H-indole typically involves nitration of 4-methylindole. A representative method, adapted from analogous indole nitrations , proceeds as follows:

  • Nitration Reaction:

    • Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

    • Conditions: Reaction at 0–5°C to minimize over-nitration .

    • Mechanism: Electrophilic aromatic substitution at position 6, favored by the electron-donating methyl group’s meta-directing effect.

  • Workup and Purification:

    • Neutralization with NaOH, followed by extraction with ethyl acetate (EtOAc).

    • Column chromatography (silica gel, hexane/EtOAc) yields pure product .

Yield Optimization:

  • Temperature Control: Excess heat promotes byproducts like 5-nitro isomers .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve regioselectivity but may reduce yields due to side reactions.

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 4-Methyl-6-nitro-1H-indole are scarce, data from analogs suggest the following properties :

PropertyValue (Estimated)Source Compound
Density1.4–1.6 g/cm³4-Iodo-6-nitro-1H-indole
Boiling Point380–420°C4-Methyl-6-nitroindoline
Melting Point180–200°C3-Methyl-4-nitro-1H-indole
LogP (Partition Coefficient)2.8Computational prediction

Stability Considerations:

  • Thermal Stability: Decomposes above 250°C, with nitro group reduction risks under high heat.

  • Light Sensitivity: Nitroaromatics are prone to photodegradation; storage in amber vials is recommended .

Applications in Organic Synthesis

Building Block for Heterocycles

4-Methyl-6-nitro-1H-indole serves as a precursor for:

  • Pyrroloindoles: Via Buchwald-Hartwig amination at the 5-position .

  • Indole Alkaloids: Functionalization of the nitro group to amines enables access to natural product scaffolds.

Case Study: Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 5-position, leveraging the nitro group’s directing effects .

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